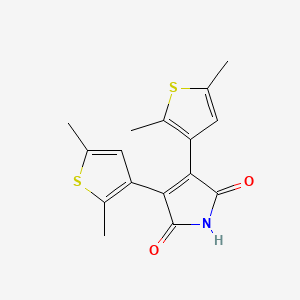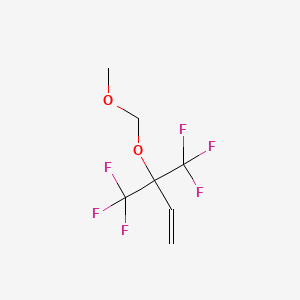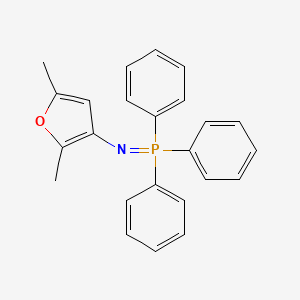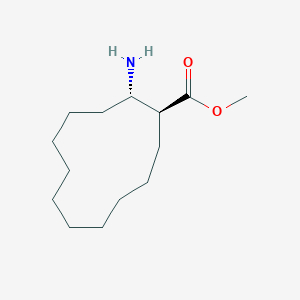
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrole ring fused with two thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: Similar structure but with different substituents.
N,N’-(1,3-Phenylene)dimaleimide: Contains a similar pyrrole-2,5-dione core but with different functional groups.
Uniqueness
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
属性
CAS 编号 |
343341-45-7 |
|---|---|
分子式 |
C16H15NO2S2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
3,4-bis(2,5-dimethylthiophen-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H15NO2S2/c1-7-5-11(9(3)20-7)13-14(16(19)17-15(13)18)12-6-8(2)21-10(12)4/h5-6H,1-4H3,(H,17,18,19) |
InChI 键 |
XNRUQEGQXAEZAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C)C2=C(C(=O)NC2=O)C3=C(SC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)

![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)

